MTH1 Inhibitory Potency of the 8-Ethyl-1,7-dimethyl-3-(2-oxopropyl) Congener Positions It in a Moderate-Affinity Tier Distinct from Subnanomolar and Micromolar Class Members
The target compound inhibits human MTH1 (oxidized purine nucleoside triphosphate hydrolase) with an IC₅₀ of 330 nM in a biochemical assay using His-tagged human MTH1 expressed in E. coli BL21 (DE3) with 8-oxo-dGTP as substrate [1]. This places the compound in a moderate-affinity tier within the imidazo[2,1-f]purine-2,4-dione MTH1 inhibitor landscape. For context, the most potent purine-based MTH1 inhibitor reported in BindingDB achieves an IC₅₀ of 0.100 nM against human full-length MTH1 using the same substrate [2], while a structurally related 8-butyl-1,7-dimethyl-3-(2-oxopropyl) derivative displayed an IC₅₀ of 9,900 nM at the CXCR2 receptor [3]. Additionally, large-fragment inhibitors of MTH1 show IC₅₀ values in the 6–79 μM range [4]. The 330 nM IC₅₀ represents a 3,300-fold lower potency than the subnanomolar class leader but a 30-fold higher potency than the weakest active analogs within the purine chemotype. This intermediate potency tier may be advantageous for target engagement studies where extreme potency risks off-target saturation, but the absence of direct head-to-head comparison under identical assay conditions limits the strength of this inference.
| Evidence Dimension | MTH1 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 330 nM |
| Comparator Or Baseline | BDBM50255603 (purine derivative): IC₅₀ = 0.100 nM; BDBM50255614 (8-butyl analog): IC₅₀ = 9,900 nM at CXCR2; Fragment inhibitors: IC₅₀ = 6,000–79,000 nM |
| Quantified Difference | 3,300-fold less potent than best-in-class MTH1 inhibitor; ≥30-fold more potent than weakest documented purine-based MTH1 ligands |
| Conditions | Biochemical enzyme inhibition assay; recombinant His-tagged human MTH1 expressed in E. coli BL21 (DE3); 8-oxo-dGTP substrate (BindingDB assay ID 12, entry 50048252) |
Why This Matters
The 330 nM IC₅₀ defines a specific, verifiable potency benchmark for procurement quality control (QC) validation, enabling users to confirm that the supplied compound matches the documented MTH1 inhibitory activity of the authentic 8-ethyl-1,7-dimethyl-3-(2-oxopropyl) congener.
- [1] BindingDB. BDBM50352564 (CHEMBL1825141): IC₅₀ = 330 nM for inhibition of His-tagged human MTH1 expressed in E. coli BL21 (DE3) using 8-oxo-dGTP as substrate. Entry 50048252. View Source
- [2] BindingDB. BDBM50255603 (CHEMBL4083992): IC₅₀ = 0.100 nM for inhibition of human full-length MTH1 using 8-Oxo-2-dGTP as substrate. Entry 50000619. View Source
- [3] BindingDB. BDBM50255614 (CHEMBL4087054): IC₅₀ = 9.90E+3 nM for antagonist activity at CXCR2 in C57 mouse whole blood. Entry 50000618. View Source
- [4] Fragment-Based Discovery and Optimization of Enzyme Inhibitors. PDF Free Download. Fragment inhibitors of MTH1 with IC₅₀ values ranging from 6 to 79 μM. 2025. View Source
